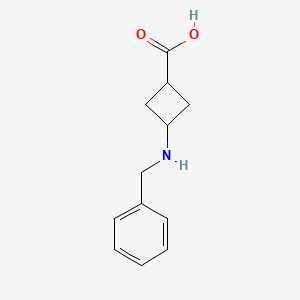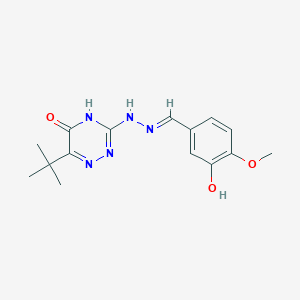![molecular formula C17H18N2OS B2977206 (4-{[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]thio}phenyl)amine CAS No. 931292-65-8](/img/structure/B2977206.png)
(4-{[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]thio}phenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-{[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]thio}phenyl)amine is a complex organic compound known for its diverse applications in both research and industry. Its intricate structure combines elements of indole and thioether functionalities, making it a valuable subject of study in various scientific disciplines.
Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure of the indole derivative.
Mode of action
The interaction of indole derivatives with their targets can lead to a variety of effects. For example, some indole derivatives have been found to cause a loss in the mitochondrial membrane potential .
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some derivatives have been found to activate caspase-9 and -3, which cleave PARP-1, and caspase-8, which is involved in the extrinsic apoptotic pathway .
Result of action
The molecular and cellular effects of indole derivatives can vary widely. For example, some derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]thio}phenyl)amine typically involves a multi-step process:
Starting Materials: : The synthesis begins with 2,3-dihydro-1H-indole, methyl 2-oxoethylthio, and 4-nitrophenylamine.
Step 1 - Formation of 1H-indol-1-yl-methyl 2-oxoethylthio intermediate: : A condensation reaction between 2,3-dihydro-1H-indole and methyl 2-oxoethylthio under basic conditions.
Step 2 - Nucleophilic Substitution: : The intermediate undergoes nucleophilic substitution with 4-nitrophenylamine, yielding the final compound.
Purification: : The product is purified using column chromatography or recrystallization.
Industrial Production Methods
Industrial-scale production requires optimization of the reaction conditions for increased yield and purity:
Catalysts: : Utilizing specific catalysts to enhance reaction rates.
Solvent Systems: : Employing eco-friendly solvents to minimize environmental impact.
Reactor Design: : Continuous flow reactors for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation, particularly at the indole ring, using reagents like potassium permanganate or osmium tetroxide.
Reduction: : Reduction reactions, such as hydrogenation, can be performed on the nitro group if present.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, osmium tetroxide.
Reducing Agents: : Hydrogen gas with palladium on carbon.
Substituents: : Halogens, alkyl groups, and nitro groups in presence of Lewis acids.
Major Products Formed
Oxidation Products: : Indole-2,3-dione derivatives.
Reduction Products: : Aminophenyl derivatives.
Substitution Products: : Halogenated or alkylated phenylamine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Novel Compounds: : Used as an intermediate for the synthesis of more complex molecules.
Catalysis: : Acts as a catalyst or ligand in various organic reactions.
Biology
Enzyme Inhibition: : Studied for its potential to inhibit specific enzymes.
Cellular Probes: : Utilized in fluorescent probes for cellular imaging.
Medicine
Drug Development: : Explored for its potential therapeutic properties in treating diseases.
Industry
Material Science: : Incorporated into polymers and materials for enhanced properties.
Chemical Sensors: : Used in the development of sensors for detecting specific analytes.
Comparison with Similar Compounds
Similar Compounds
(4-{[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]thio}phenyl)methane: : Contains a methane group instead of an amine, influencing its reactivity and applications.
(4-{[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]thio}phenyl)carboxylic acid: : Features a carboxylic acid group, altering its chemical behavior and solubility.
(4-{[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]thio}phenyl)hydroxyl: : Possesses a hydroxyl group, affecting its reactivity and potential biological activity.
Uniqueness
The combination of the indole and thioether functionalities, coupled with the specific positioning of the amine group, gives (4-{[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]thio}phenyl)amine distinct properties that are leveraged in various fields of research and industry.
Properties
IUPAC Name |
2-(4-aminophenyl)sulfanyl-1-(2,3-dihydroindol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-12(21-15-8-6-14(18)7-9-15)17(20)19-11-10-13-4-2-3-5-16(13)19/h2-9,12H,10-11,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJQWIAZGQNJIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=CC=CC=C21)SC3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
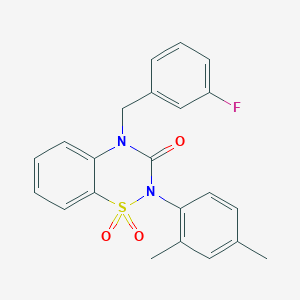
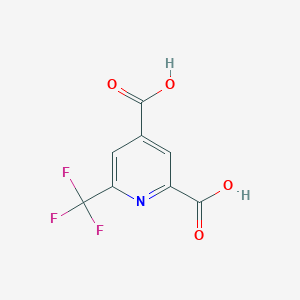
![N-Ethyl-N-[2-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2977129.png)
![4-chloro-5-{[(2-chlorophenyl)methyl]amino}-2-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2977130.png)
![N-[(2-Chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)but-2-ynamide](/img/structure/B2977131.png)
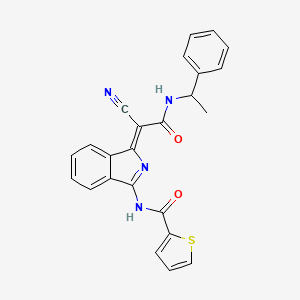
![Ethyl 1-{5-[(phenethylimino)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate](/img/structure/B2977134.png)
![3-(4-chlorophenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2977135.png)
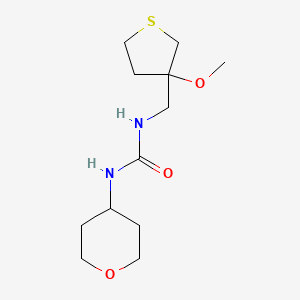
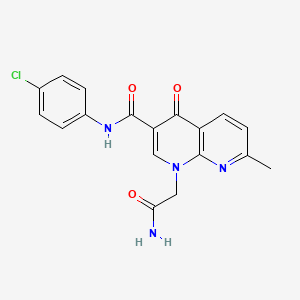
![2-Amino-4-(5-bromo-2-fluorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2977140.png)
![2-Hydroxy-6-[1-(3-pyridinyloxy)ethyl]nicotinonitrile](/img/structure/B2977141.png)
